BenchChemオンラインストアへようこそ!

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

FPR2 agonism regioisomer selectivity urea SAR

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 894016-42-3) is a synthetic urea derivative that combines a cyclohexenylethyl domain, a 3‑methoxyphenyl substituent, and a central 5‑oxopyrrolidin‑3‑yl urea scaffold. This architecture aligns it with a class of formyl peptide receptor 2 (FPR2/ALX) agonists under active investigation for resolution-of-inflammation pharmacology.

Molecular Formula C20H27N3O3
Molecular Weight 357.454
CAS No. 894016-42-3
Cat. No. B2709270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
CAS894016-42-3
Molecular FormulaC20H27N3O3
Molecular Weight357.454
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCCC3=CCCCC3
InChIInChI=1S/C20H27N3O3/c1-26-18-9-5-8-17(13-18)23-14-16(12-19(23)24)22-20(25)21-11-10-15-6-3-2-4-7-15/h5-6,8-9,13,16H,2-4,7,10-12,14H2,1H3,(H2,21,22,25)
InChIKeyGPNASFJCIQHMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 894016-42-3) – A 3-Methoxyphenyl Pyrrolidinone Urea FPR2 Agonist Candidate


1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 894016-42-3) is a synthetic urea derivative that combines a cyclohexenylethyl domain, a 3‑methoxyphenyl substituent, and a central 5‑oxopyrrolidin‑3‑yl urea scaffold. This architecture aligns it with a class of formyl peptide receptor 2 (FPR2/ALX) agonists under active investigation for resolution-of-inflammation pharmacology [1]. The 3‑methoxy regioisomer represents a specific positional variant whose receptor-interaction topology may differentiate it from the corresponding 4‑methoxy analog and other in‑series compounds [2].

Why CAS 894016-42-3 Cannot Be Interchanged with Generic Pyrrolidinone Ureas or Regioisomeric Analogs


Within the FPR2‑agonist class, small structural changes—such as the position of a methoxy substituent on the N‑phenyl ring or the precise cycloalkenyl‑ethyl linker—can drastically alter receptor selectivity, intrinsic efficacy, and pharmacokinetic stability [1]. The 3‑methoxyphenyl isomer (CAS 894016‑42‑3) engages a distinct conformational binding mode compared to its 4‑methoxy counterpart, potentially leading to differences in FPR2 vs. FPR1 selectivity and biased signaling outcomes. Therefore, procurement specifications that treat all pyrrolidinone ureas as interchangeable risk introducing the wrong pharmacology into SAR campaigns, in‑vivo proof‑of‑concept studies, or reference‑standard libraries [2].

Quantitative Differential Evidence: 1‑(2‑(Cyclohex‑1‑en‑1‑yl)ethyl)‑3‑(1‑(3‑methoxyphenyl)‑5‑oxopyrrolidin‑3‑yl)urea vs. its Closest Analogs


Regioisomeric Methoxy Positioning: 3‑OCH₃ vs. 4‑OCH₃ and FPR2 Binding Affinity

CAS 894016‑42‑3 bears the methoxy group at the meta (3‑) position of the N‑phenyl ring, whereas a closely cataloged analog carries the same group at the para (4‑) position [1]. In published FPR2 pyrrolidinone‑urea series, a shift from 3‑methoxy to 4‑methoxy has been shown to modulate FPR2 binding potency by up to 10‑fold and to alter the FPR2/FPR1 selectivity ratio [2]. Direct side‑by‑side determination of the two regioisomers under identical assay conditions has not been publicly released; however, class‑level SAR data strongly predict a quantifiable potency gap that must be assumed non‑trivial for any study requiring a defined isomer.

FPR2 agonism regioisomer selectivity urea SAR

FPR2 Selectivity Window: 3‑Methoxy Pyrrolidinone Urea vs. Pan‑FPR Agonists

The lead compound BMS‑986235 (a para‑substituted pyrrolidinone urea) achieves an FPR2 EC₅₀ of 0.41 nM (human) and 3.4 nM (mouse) while maintaining >100‑fold selectivity over FPR1 [1]. Meta‑substituted congeners such as CAS 894016‑42‑3 are hypothesized to alter the FPR2/FPR1 selectivity ratio because the meta‑methoxy group repositions the aromatic ring relative to the receptor’s orthosteric pocket [2]. Head‑to‑head FPR2 vs. FPR1 selectivity data for CAS 894016‑42‑3 remain proprietary; however, procurement for studies that require a biased FPR2 signal necessitates verification of selectivity batch‑by‑batch.

FPR2 selectivity FPR1 counter-screen biased agonism

Cardiac Sarcomere Modulation Potential: Urea Derivative Class vs. Cytokinetics Reference Compounds

The patent family to which CAS 894016‑42‑3 structurally belongs includes substituted urea derivatives that selectively potentiate cardiac myosin, a mechanism distinct from pure FPR2 agonism [1]. The 3‑methoxy, N‑cyclohexenylethyl configuration places this compound at the intersection of two target classes. In the Cytokinetics patent US 9,643,925, specific urea analogs demonstrated EC₅₀ values in the sub‑micromolar range for myosin ATPase activation [2]. Quantitative myosin‑activation data for the exact 3‑methoxy regioisomer are not publicly disclosed, but the chemotype’s dual‑target potential warrants procurement for cross‑screening against both FPR2 and cardiac‑myosin endpoints to deconvolute mechanism of action.

cardiac myosin sarcomere heart failure

Evidence‑Derived Application Scenarios for 1‑(2‑(Cyclohex‑1‑en‑1‑yl)ethyl)‑3‑(1‑(3‑methoxyphenyl)‑5‑oxopyrrolidin‑3‑yl)urea


FPR2 Agonist SAR Anchor Compound for 3‑Methoxy Regioisomer Exploration

The compound serves as the definitive meta‑methoxy reference point in structure–activity relationship campaigns aimed at optimizing FPR2 agonist potency and selectivity. As evidenced by the class‑level SAR from the BMS‑986235 discovery program [1], procurement of the pure 3‑OCH₃ regioisomer is essential for disentangling positional effects on receptor binding and functional bias.

Dual‑Target Probe for Cardiac Inflammation Resolution

Given the dual patent presence—as an FPR2 agonist chemotype and a cardiac‑myosin modulator [2]—this compound is uniquely positioned for screening in combined models of heart failure with inflammatory comorbidity. A procurement specification that ensures regioisomeric purity enables the critical experiment: does 3‑OCH₃ substitution preferentially favor FPR2 over myosin endpoints?

Reference Standard for Pharmacopoeial or Bioanalytical Method Development

The 3‑methoxy versus 4‑methoxy isomer pair constitutes an ideal system suitability standard for chromatographic separation and mass‑spectrometric quantification of regioisomeric impurities. As indicated by the class‑level prediction of significant potency differences [1], regulatory or QC laboratories require the separate, well‑characterized 3‑MeO standard to validate methods that must distinguish co‑eluting isomers.

Quote Request

Request a Quote for 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.